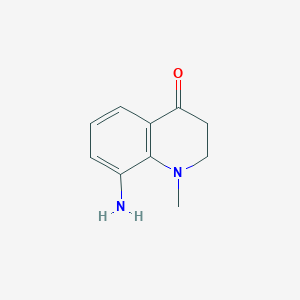
2-(Methylamino)pentanedioic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-glutamic acid: is a derivative of glutamic acid, where a methyl group is added to the amino group. This compound is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized by reacting glutamic acid with methyl iodide or methyl bromide in the presence of a base . Another method involves the reaction of glutamic acid with methylamine under specific enzymatic conditions .
Industrial Production Methods: Industrial production of N-Methyl-L-glutamic acid typically involves the use of methylamine and glutamic acid, catalyzed by the enzyme methylamine-glutamate N-methyltransferase . This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and bases are commonly used.
Major Products Formed:
Oxidation: Formation of oxo acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in methane metabolism and is studied for its involvement in enzymatic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain metabolic disorders.
Industry: Used in the production of various chemical compounds and as a catalyst in industrial processes.
Mecanismo De Acción
N-Methyl-L-glutamic acid exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolism of methane, where it is produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . The compound can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Comparación Con Compuestos Similares
Glutamic acid: The parent compound from which N-Methyl-L-glutamic acid is derived.
N-Methyl-D-aspartic acid: Another methylated derivative of an amino acid.
N-Methyl-L-aspartic acid: Similar in structure but differs in the position of the methyl group.
Uniqueness: N-Methyl-L-glutamic acid is unique due to its specific role in methane metabolism and its enzymatic production. Its ability to be demethylated to regenerate glutamic acid also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H12ClNO4 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-(methylamino)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H |
Clave InChI |
LAYOOVKHWQMRIQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCC(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


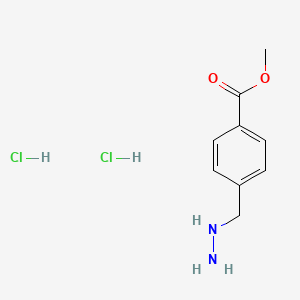

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
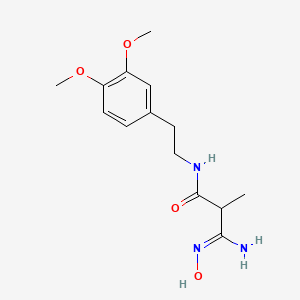
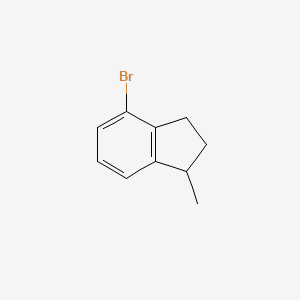
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
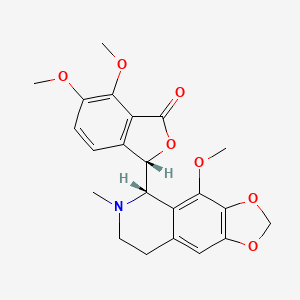

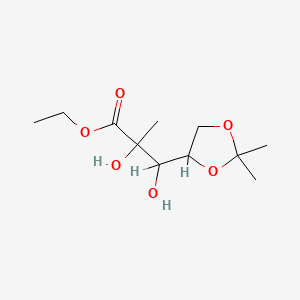

![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
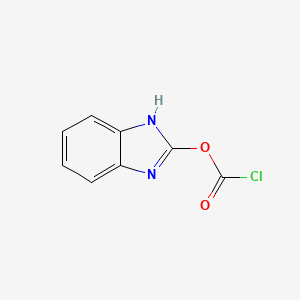
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
